molecular formula C11H8F3NO B13298773 3-Methyl-8-(trifluoromethyl)quinolin-4-ol

3-Methyl-8-(trifluoromethyl)quinolin-4-ol

Cat. No.: B13298773
M. Wt: 227.18 g/mol
InChI Key: PWFDTBFWVSSGIY-UHFFFAOYSA-N
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Description

3-Methyl-8-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of 2-trifluoromethylaniline with ethyl acetoacetate in the presence of polyphosphoric acid at elevated temperatures (around 150°C). This reaction forms the quinoline ring system with the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(trifluoromethyl)quinolin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-8-(trifluoromethyl)quinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.

    Medicine: Investigated for its potential use in developing new drugs for treating infectious diseases and cancer.

    Industry: Utilized in the development of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased biological activity. The compound can inhibit enzymes and disrupt cellular processes, making it effective against certain bacteria and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-(trifluoromethyl)quinolin-4-ol is unique due to the presence of both a methyl and a trifluoromethyl group on the quinoline ring. This combination enhances its biological activity and provides unique properties that are not observed in other similar compounds .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

3-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C11H8F3NO/c1-6-5-15-9-7(10(6)16)3-2-4-8(9)11(12,13)14/h2-5H,1H3,(H,15,16)

InChI Key

PWFDTBFWVSSGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C1=O)C=CC=C2C(F)(F)F

Origin of Product

United States

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